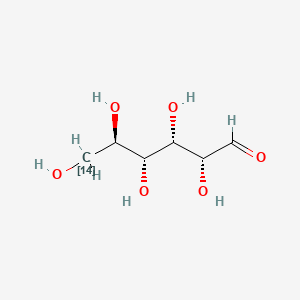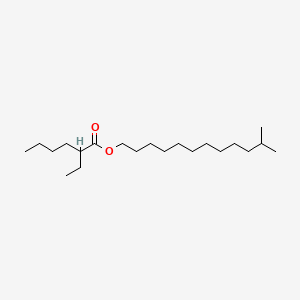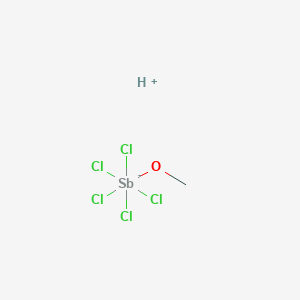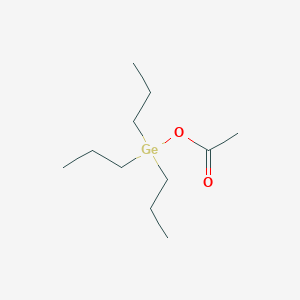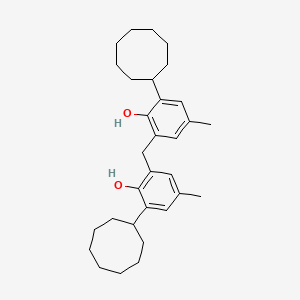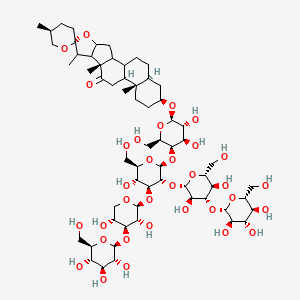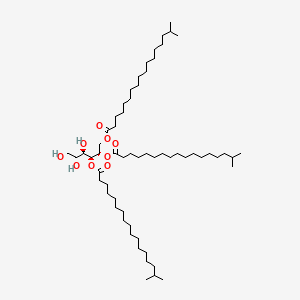
D-Glucitol triisooctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucitol triisooctadecanoate, also known as sorbitan trioleate, is a chemical compound derived from D-glucitol (sorbitol) and isooctadecanoic acid. It is a type of ester that is commonly used in various industrial applications due to its unique chemical properties. The compound is known for its emulsifying, stabilizing, and surfactant properties, making it valuable in the production of cosmetics, pharmaceuticals, and food products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol triisooctadecanoate typically involves the esterification of D-glucitol with isooctadecanoic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to maintain optimal conditions for esterification. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
D-Glucitol triisooctadecanoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: D-glucitol and isooctadecanoic acid.
Oxidation: Various oxidation products depending on the specific conditions.
Reduction: Reduced forms of the compound with modified functional groups.
Scientific Research Applications
D-Glucitol triisooctadecanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of D-Glucitol triisooctadecanoate primarily involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions in aqueous and non-aqueous systems. This property is particularly useful in the formulation of pharmaceuticals, cosmetics, and food products .
Comparison with Similar Compounds
Similar Compounds
Sorbitan monostearate: Another ester of sorbitol, used as an emulsifier and stabilizer.
Sorbitan tristearate: Similar in structure and function, used in food and cosmetic industries.
Sorbitan monooleate: Known for its emulsifying properties, used in various industrial applications.
Uniqueness
D-Glucitol triisooctadecanoate is unique due to its specific combination of D-glucitol and isooctadecanoic acid, which imparts distinct emulsifying and stabilizing properties. Its ability to form stable emulsions in both aqueous and non-aqueous systems makes it particularly valuable in diverse applications .
Properties
CAS No. |
93820-22-5 |
|---|---|
Molecular Formula |
C60H116O9 |
Molecular Weight |
981.6 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis(16-methylheptadecanoyloxy)hexyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C60H116O9/c1-51(2)43-37-31-25-19-13-7-10-16-22-28-34-40-46-56(63)67-50-55(68-57(64)47-41-35-29-23-17-11-8-14-20-26-32-38-44-52(3)4)60(59(66)54(62)49-61)69-58(65)48-42-36-30-24-18-12-9-15-21-27-33-39-45-53(5)6/h51-55,59-62,66H,7-50H2,1-6H3/t54-,55+,59-,60-/m1/s1 |
InChI Key |
KNVBNPLCDNBBEX-LLPUSWRMSA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene](/img/structure/B12654020.png)
![1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride](/img/structure/B12654028.png)


